

An In-depth Technical Guide to **Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate*

Cat. No.: B025055

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with the reactive hydroxymethyl group and the versatile benzyl carbamate protecting group, makes it a key intermediate in the synthesis of a variety of complex molecules with potential therapeutic applications. The piperidine moiety is a prevalent feature in many biologically active compounds, and the introduction of a hydroxymethyl group at the 2-position provides a handle for further chemical modifications and the exploration of structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of **Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate**, with a focus on experimental details relevant to researchers in the field.

Chemical Structure and Properties

Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate, also known as N-Cbz-2-(hydroxymethyl)piperidine, possesses a piperidine ring N-protected with a benzyloxycarbonyl (Cbz or Z) group. A hydroxymethyl (-CH₂OH) substituent is located at the 2-position of the piperidine ring, which is a chiral center. The molecule can, therefore, exist as two enantiomers,

(S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate and **(R)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate**.

| Property | Value |
|--------------------|---|
| Chemical Formula | C14H19NO3 |
| Molecular Weight | 249.31 g/mol |
| CAS Number | 105706-75-0 (racemate) |
| (S)-enantiomer CAS | 212557-00-1 |
| Appearance | Typically a colorless to white solid or oil |
| Solubility | Soluble in many organic solvents such as methanol, ethanol, and dichloromethane |

Synthesis

The synthesis of **Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate** is most commonly achieved through the reduction of the corresponding carboxylic acid, N-Cbz-pipecolic acid (benzyl 1,2-piperidinedicarboxylate). This precursor is commercially available or can be synthesized by protecting pipecolic acid with benzyl chloroformate.

Experimental Protocol: Reduction of N-Cbz-L-pipecolic acid

This protocol describes a representative procedure for the synthesis of **(S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate**.

Materials:

- N-Cbz-L-pipecolic acid
- Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)
- Anhydrous tetrahydrofuran (THF)

- Methanol
- Saturated aqueous sodium bicarbonate solution
- Ethyl acetate
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** A flame-dried round-bottom flask is charged with N-Cbz-L-pipecolic acid and anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.
- **Reduction:** A solution of borane-tetrahydrofuran complex (typically 1.5 to 2.0 equivalents) is added dropwise to the stirred solution of the carboxylic acid at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 4-12 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Quenching:** Upon completion of the reaction, the flask is cooled again to 0 °C, and methanol is added cautiously to quench the excess borane. The mixture is then stirred for a period (e.g., 30 minutes) until gas evolution ceases.
- **Work-up:** The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted multiple times with ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

- Chromatography: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate**.

Quantitative Data (Representative):

| Parameter | Value |
|------------------------------|--------------------------------|
| Starting Material | N-Cbz-L-pipecolic acid |
| Reducing Agent | Borane-tetrahydrofuran complex |
| Solvent | Anhydrous THF |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 4-12 hours |
| Typical Yield | 80-95% |
| Purity (post-chromatography) | >98% |

Applications in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The N-benzyl piperidine motif, in particular, is utilized to fine-tune the efficacy and physicochemical properties of drug candidates. It can engage in crucial cation-π interactions with target proteins and provides a platform for optimizing stereochemistry to enhance potency and reduce toxicity.[\[1\]](#)[\[2\]](#)

While specific biological activity data for **Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate** is not extensively reported in publicly available literature, its structural features suggest its utility as a versatile intermediate in the synthesis of various biologically active molecules. For instance, related benzylpiperidine derivatives have been investigated as:

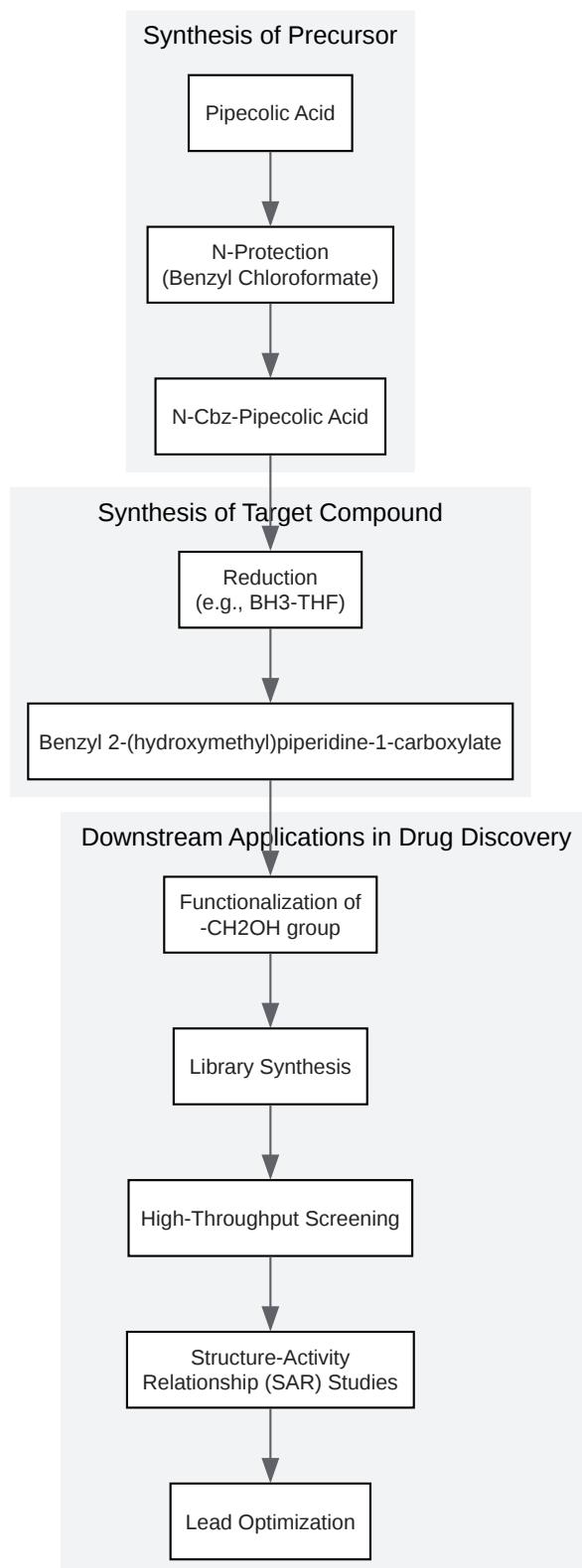
- Histone Deacetylase (HDAC) Inhibitors: Altering the substituents on the piperidine ring can lead to potent HDAC inhibitors, which are a class of anticancer agents.

- Acetylcholinesterase (AChE) Inhibitors: The N-benzylpiperidine moiety is a key component of donepezil, a well-known AChE inhibitor used in the treatment of Alzheimer's disease.[\[1\]](#)
- Ligands for Neurological Receptors: The rigid piperidine core can be functionalized to create ligands for various receptors in the central nervous system.

The hydroxymethyl group at the 2-position of **Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate** provides a convenient point for chemical elaboration, allowing for the synthesis of libraries of compounds for high-throughput screening.

Experimental Workflows

The synthesis and utilization of **Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate** in a drug discovery program can be represented by the following logical workflow.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025055#benzyl-2-hydroxymethyl-piperidine-1-carboxylate-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

